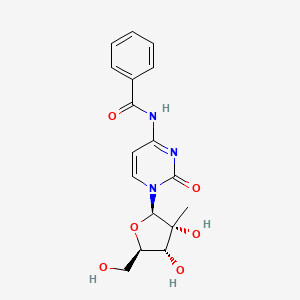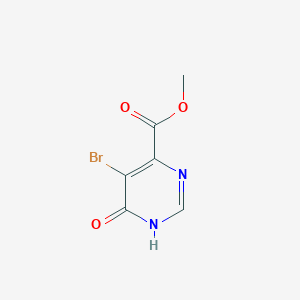
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid: is a chiral amino acid derivative that features a benzofuran moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzofuran ring imparts unique chemical and biological properties to the molecule, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzofuran derivatives, amino acid analogs, and various functionalized compounds that can serve as intermediates in further synthetic applications.
Applications De Recherche Scientifique
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can engage in π-π interactions and hydrogen bonding, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: A simpler analog that lacks the amino acid side chain but shares the benzofuran core.
(3R)-3-amino-3-(1-benzothiophene-2-yl)propanoic acid: A sulfur-containing analog with similar structural features.
(3R)-3-amino-3-(1-indole-2-yl)propanoic acid: An indole-based analog with comparable biological activities
Uniqueness
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is unique due to the presence of both the benzofuran ring and the chiral amino acid side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m1/s1 |
Clé InChI |
HWTGIYWDRQTQIT-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(O2)[C@@H](CC(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B13051824.png)








![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)
![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)
![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)


